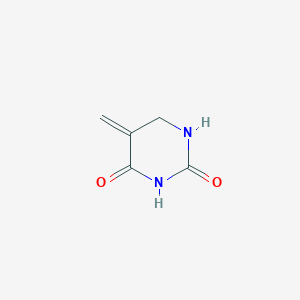
5-Methylidenedihydropyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylidenedihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the class of dihydropyrimidines This compound is characterized by a pyrimidine ring with a methylene group at the 5-position and keto groups at the 2 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylidenedihydropyrimidine-2,4(1H,3H)-dione can be achieved through various methods. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. This reaction can be catalyzed by Lewis acids or performed under microwave irradiation using oxalic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the Biginelli reaction for large-scale synthesis. This may include the use of continuous flow reactors and solvent-free conditions to enhance yield and reduce environmental impact .
化学反応の分析
Types of Reactions
5-Methylidenedihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The methylene group at the 5-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and chemical properties.
科学的研究の応用
5-Methylidenedihydropyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly as antiviral and anticancer agents.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant materials.
作用機序
The mechanism of action of 5-Methylidenedihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. This inhibition can lead to the suppression of viral replication or the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one: A closely related compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential as a CDK2 inhibitor.
Pyrido[2,3-d]pyrimidin-5-one: Known for its applications in medicinal chemistry.
Uniqueness
5-Methylidenedihydropyrimidine-2,4(1H,3H)-dione is unique due to its methylene group at the 5-position, which allows for diverse chemical modifications and the potential for enhanced biological activity compared to its analogs.
特性
CAS番号 |
41459-46-5 |
|---|---|
分子式 |
C5H6N2O2 |
分子量 |
126.11 g/mol |
IUPAC名 |
5-methylidene-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h1-2H2,(H2,6,7,8,9) |
InChIキー |
XAJQWGIUHZOVBB-UHFFFAOYSA-N |
正規SMILES |
C=C1CNC(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


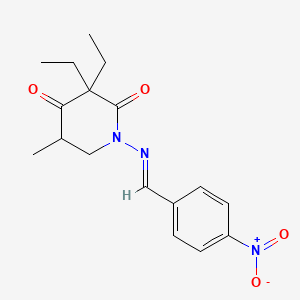
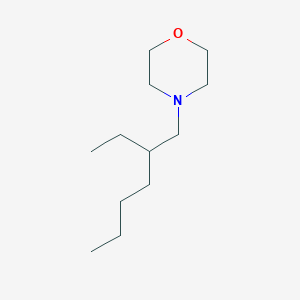
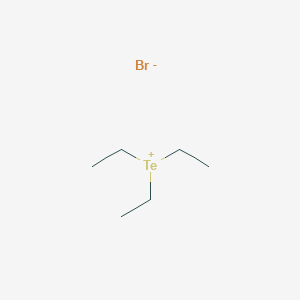
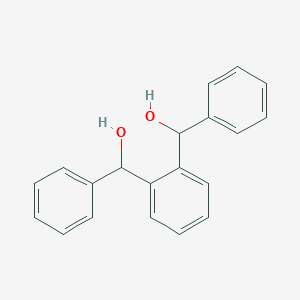
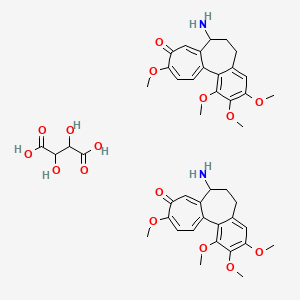
![2,4,6-Tris[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]-1,3,5-triazine](/img/structure/B14666439.png)
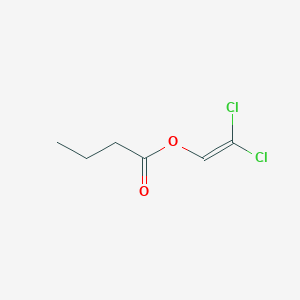
![2,6-Dimethyl-8-[4-(propan-2-yl)phenoxy]octan-2-ol](/img/structure/B14666448.png)
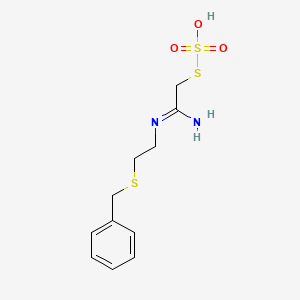
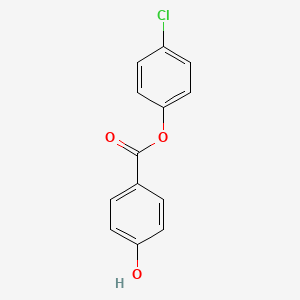
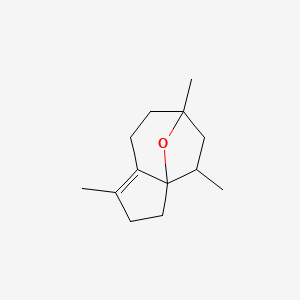

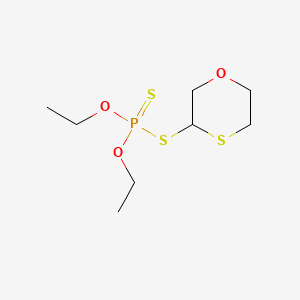
![s-(3-{[5-(Cyclooctyloxy)pentyl]amino}propyl) hydrogen sulfurothioate](/img/structure/B14666486.png)
